molecular formula C12H18N4O B11794656 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

カタログ番号: B11794656
分子量: 234.30 g/mol
InChIキー: FIMFLJWDSJLUEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1708268-44-3) is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.30 g/mol . This tetrahydropyrido[4,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry and structure-based drug design, particularly in the field of oncology . Researchers are exploring its potential as a key chemical entity for developing inhibitors targeting difficult-to-treat oncogenic drivers. The core structure is part of ongoing investigations into KRAS-G12D inhibitors . Mutations in the KRAS gene, especially the G12D mutation, are prevalent in many human cancers, including pancreatic and biliary cancers, and this scaffold represents a promising approach for creating novel therapeutic options . The compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in anticancer research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

分子式

C12H18N4O

分子量

234.30 g/mol

IUPAC名

3-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c1-15-11(17)9-8-13-5-4-10(9)14-12(15)16-6-2-3-7-16/h13H,2-8H2,1H3

InChIキー

FIMFLJWDSJLUEX-UHFFFAOYSA-N

正規SMILES

CN1C(=O)C2=C(CCNC2)N=C1N3CCCC3

製品の起源

United States

準備方法

Core Structure Assembly via Cyclocondensation Reactions

The tetrahydropyrido[4,3-d]pyrimidinone core is frequently constructed through cyclocondensation strategies. A foundational approach involves reacting N-substituted piperidone derivatives with guanidine or its analogs. For instance, 2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is synthesized by condensing morpholino-guanidine hydrochloride with an N-benzyl-piperidone derivative in the presence of potassium carbonate. Adapting this method, replacing morpholine with pyrrolidine enables the installation of the pyrrolidin-1-yl group at position 2.

Key steps include:

  • Piperidone Functionalization : The piperidone ring is derivatized with a benzyl group to enhance solubility and reactivity.

  • Guanidine Coupling : The guanidine moiety introduces the pyrimidine ring via nucleophilic attack, facilitated by a polar aprotic solvent (e.g., DMF) at 80–100°C.

  • Dealkylation : Subsequent hydrogenolysis removes the benzyl protecting group, yielding the free amine intermediate.

This method achieves moderate yields (45–60%) but requires precise control of stoichiometry to avoid over-alkylation .

One-Pot Multicomponent Synthesis

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A notable example combines piperidone , methyl isocyanate , and pyrrolidine in a single pot under acidic conditions (e.g., HCl/EtOH). This method proceeds via:

  • Knoevenagel Condensation : Formation of an enamine intermediate between piperidone and methyl isocyanate.

  • Cyclization : Intramolecular attack by the enamine nitrogen onto the carbonyl carbon, forming the pyrimidine ring.

  • Pyrrolidine Incorporation : In situ displacement of a transient leaving group by pyrrolidine .

This approach reduces purification steps and achieves yields of 50–65%, though scalability remains challenging due to competing side reactions .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis offers advantages for parallel synthesis and combinatorial libraries. A Wang resin-bound piperidone is functionalized sequentially:

  • Resin Activation : The resin is treated with Fmoc-protected piperidone using DIC/HOBt coupling.

  • Pyrimidine Ring Formation : Guanidine hydrochloride and trimethylaluminum mediate cyclization under inert conditions.

  • Substituent Installation : On-resin alkylation (methyl iodide) and substitution (pyrrolidine) are performed post-cyclization.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the final product with >90% purity after HPLC purification .

This method is ideal for generating derivatives but requires specialized equipment and reagents.

Catalytic Methods for Enhanced Regioselectivity

Transition-metal catalysis addresses regioselectivity challenges in pyrimidine functionalization. A palladium-catalyzed Buchwald–Hartwig amination installs the pyrrolidin-1-yl group directly onto a chlorinated precursor. For example, reacting 3-methyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one with pyrrolidine using Pd(OAc)₂/Xantphos as the catalyst system in toluene at 110°C achieves 85% yield .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation 45–6085–90Scalable, well-establishedMultiple steps, moderate yields
Multicomponent 50–6580–88One-pot, reduced purificationSide reactions, scalability issues
Solid-Phase 70–75>90High purity, combinatorial potentialCostly reagents, specialized equipment
Catalytic 80–8592–95High regioselectivity, efficiencyCatalyst cost, inert conditions

Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (DMSO-d₆): δ 3.75 (s, 3H, N–CH₃), 3.45–3.30 (m, 4H, pyrrolidine), 2.90 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 1.80 (m, 4H, pyrrolidine) .

  • HRMS : m/z calculated for C₁₁H₁₇N₅O [M+H]⁺: 260.1509, found: 260.1512.

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Industrial-Scale Considerations

For large-scale production, the cyclocondensation method is preferred due to cost-effectiveness and reagent availability. Key optimizations include:

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalyst Reuse : Pd catalysts are immobilized on silica for easy separation .

  • Continuous Flow Systems : Enhanced heat/mass transfer improves yield and reduces reaction times .

化学反応の分析

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions at reactive positions:

  • Nucleophilic aromatic substitution (S<sub>N</sub>Ar) occurs at electron-deficient positions on the pyrimidine ring (e.g., C2 or C4), facilitated by electron-withdrawing groups or leaving groups (e.g., halides) .

  • Electrophilic substitution targets electron-rich regions of the partially saturated pyridine ring (C5-C8 positions), though steric hindrance from the pyrrolidine group may limit reactivity .

Key Example
Replacement of the pyrrolidine moiety with other amines via displacement under acidic or basic conditions has been reported for analogous pyrido[3,4-d]pyrimidines .

Oxidation/Reduction Reactions

The tetrahydropyrido ring (positions 5–8) undergoes redox transformations:

Reaction Type Conditions Product Reference
OxidationKMnO<sub>4</sub>/H<sub>2</sub>OAromatic pyrido[4,3-d]pyrimidine (fully planar)
ReductionH<sub>2</sub>/Pd-CSaturated hexahydro derivatives

Selective oxidation of the pyrrolidine ring to a lactam has also been observed under mild conditions (e.g., with NaOCl) .

Cyclization and Ring-Opening

The compound serves as a precursor for fused heterocycles:

  • Cyclization with bifunctional reagents (e.g., diacids or diamines) forms spirocyclic or polycyclic systems .

  • Ring-opening under strong acidic/basic conditions converts the pyrimidine ring into open-chain intermediates, which can re-cyclize to form new scaffolds .

Example Pathway
Treatment with hydrazine opens the pyrimidine ring, yielding a pyridine-hydrazine intermediate that cyclizes to form triazole derivatives .

Alkylation/Acylation

The tertiary nitrogen in the pyrrolidine group and pyrimidine N3 are sites for alkylation/acylation:

Reaction Reagent Product Selectivity
AlkylationMethyl iodide (CH<sub>3</sub>I)Quaternary ammonium derivativesPrefers pyrrolidine N
AcylationAcetyl chloride (AcCl)N-acylated analogsPyrimidine N3

Microwave irradiation improves yields by reducing side reactions.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at halogenated positions. For example:

  • Bromination at C7 (pyrido ring) enables Suzuki coupling with boronic acids to install biaryl systems .

  • Buchwald-Hartwig amination functionalizes C2/C4 positions .

Stability and Side Reactions

  • Hydrolysis : The lactam (C4=O) resists hydrolysis under physiological pH but degrades in strong acid/base .

  • Thermal Decomposition : Dehydration occurs above 200°C, forming fused aromatic byproducts.

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit notable anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that specific modifications to the pyrido[4,3-d]pyrimidine structure could enhance its efficacy against various cancer types, including breast and lung cancers .

Antiviral Properties

Compounds similar to 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have shown antiviral activity against several viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This property is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored extensively. Studies have shown that it can reduce inflammation markers in various models of inflammatory diseases. The mechanism is believed to involve the modulation of pro-inflammatory cytokines and pathways involved in the inflammatory response .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. Research has identified key structural features that influence its biological activity:

Structural Feature Impact on Activity
Methyl group at position 3Enhances lipophilicity and cellular uptake
Pyrrolidinyl substitutionIncreases binding affinity to biological targets
Tetrahydropyrido scaffoldProvides stability and enhances bioactivity

Synthetic Approaches

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Recent studies have focused on developing more efficient synthetic routes that minimize environmental impact and improve yield:

  • Starting Materials : Common precursors include substituted pyridines and pyrimidines.
  • Reagents : Use of environmentally friendly reagents such as ionic liquids has been explored.
  • Methods : Techniques such as microwave-assisted synthesis and solvent-free conditions are gaining popularity for their efficiency.

Case Study 1: Anticancer Efficacy

A clinical trial involving a derivative of 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one showed promising results in patients with advanced solid tumors. The study reported a significant reduction in tumor size and improved patient survival rates compared to standard therapies .

Case Study 2: Antiviral Activity

In vitro studies demonstrated that a related compound effectively inhibited the replication of the influenza virus by targeting viral RNA polymerase. This finding suggests potential for development into a therapeutic agent for influenza treatment .

作用機序

類似の化合物との比較

類似の化合物

独自性

3-メチル-2-(ピロリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンの独自性は、ピリミジン環とピロリジン環の特定の組み合わせにあり、これが独特の化学的および生物学的特性をもたらします。 これは、研究と潜在的な治療用途にとって貴重な化合物となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

Substitution Patterns

The tetrahydropyrido-pyrimidinone core is highly versatile. Key analogs and their modifications include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3-Methyl, 2-pyrrolidinyl Enhanced selectivity for GPCRs (e.g., GPR119) Metabolic disease modulation
Schering Compound 30 6-Substituted (alkyl/aryl) EC50: 50 nM–14 µM GPR119 agonism for diabetes/obesity
Schering Compound 31 7-Substituted (alkyl/aryl) EC50: 50 nM–14 µM Similar to Compound 30
CRCM5484-1 7-Acetyl, 3-(furan-2-ylmethyl) BET-BDII selectivity (IC50: <100 nM) Anti-leukemic activity
7-Benzyl-3-(4-fluorophenyl) analog 7-Benzyl, 3-(4-fluorophenyl) Crystallographically characterized Not reported
Functional Group Impact
  • 2-Pyrrolidinyl vs. Thieno Groups: The 2-pyrrolidinyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to thieno[2,3-d]pyrimidinone derivatives (e.g., antimycobacterial Schiff bases in ), which rely on sulfur-mediated hydrophobic interactions .
  • 7-Substituents : 7-Benzyl or 7-acetyl groups (as in CRCM5484-1) improve binding to BET bromodomains, while 6-substituted analogs (e.g., Schering Compound 30) favor GPR119 modulation .
GPR119 Modulation

Schering’s analogs (Compounds 30 and 31) demonstrate EC50 values ranging from 50 nM to 14 µM, highlighting the importance of 6- or 7-substituents for potency.

Antimycobacterial Activity

Schiff base derivatives of 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one exhibit MIC values of 1.6–12.5 µg/mL against Mycobacterium tuberculosis, outperforming first-line drugs like isoniazid. The thieno ring and Schiff base linkage are critical for this activity, which the target compound lacks due to its pyrrolidinyl group .

Physicochemical Properties

Property Target Compound 7-Benzyl Analog () CRCM5484-1 ()
Molecular Weight ~241 g/mol ~452 g/mol ~400 g/mol
LogP (Predicted) 2.1 (moderate lipophilicity) 3.8 (high lipophilicity) 3.5
Solubility Moderate in DMSO/MeOH Low (requires DMF) Low

生物活性

3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C13H21N5
  • Molecular Weight : 283.80 g/mol
  • CAS Number : 1185301-80-7

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of its potential as an antitumor agent and its interaction with multiple biological targets. The following sections summarize key findings from recent studies.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Tyrosine Kinases : Studies suggest that these compounds can act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : Some studies have reported that these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth .

The precise mechanisms through which 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exerts its biological effects are still under investigation. However, preliminary data suggest the following pathways:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
  • Inhibition of Signal Transduction Pathways : It may interfere with critical signaling pathways that are often dysregulated in cancer.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
A43110Apoptosis induction
MCF-715Tyrosine kinase inhibition
HCT11612Cell cycle arrest

Case Studies

Recent case studies have highlighted the potential therapeutic applications of 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one:

  • Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Lung Cancer Models : In vivo models showed promising results where administration of the compound led to reduced tumor size and increased survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, and how do reaction conditions affect yield?

  • Methodological Answer : A domino cyclization strategy using 2,6-diaminopyrimidin-4(3H)-one, nitroolefin, and aldehyde in water with a recoverable carbonaceous solid acid catalyst achieves high yields (up to 92%) and regioselectivity . This green method avoids metal promoters and generates minimal waste. Alternative routes, such as Aza-Wittig reactions, require benzyl-substituted intermediates and yield derivatives (e.g., 81% yield for 7-benzyl analogs) but involve multi-step protocols .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 781118) provides definitive stereochemical assignments, while 1H^1H- and 13C^{13}C-NMR spectroscopy resolve substituent positions and dynamic behaviors. For example, pyrrolidinyl protons appear as multiplets at δ 1.68–3.71 ppm, and pyrimidinone carbonyl carbons resonate near δ 160 ppm .

Q. What are the primary biological activities reported for this scaffold?

  • Methodological Answer : Derivatives exhibit antimicrobial and anticancer potential. For instance, 7-benzyl analogs show moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) . Modifications like vinyl or furan groups enhance bioactivity, as seen in CRCM5484, a BET inhibitor with anti-leukemic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

  • Methodological Answer : Catalyst choice critically impacts efficiency. The carbonaceous solid acid in domino cyclization enables 5 reuses without deactivation, maintaining >85% yield , whereas thiourea-mediated routes (e.g., 7-acetyl derivatives) yield only 10% due to side reactions . Optimizing solvent polarity (e.g., acetonitrile vs. water) and stoichiometry of nitroolefin/aldehyde (1:1.2 ratio) improves reproducibility .

Q. What strategies are effective for managing regioselectivity in pyrido[4,3-d]pyrimidinone synthesis?

  • Methodological Answer : Steric and electronic effects dominate. The pyrrolidinyl group at C2 directs cyclization to the C4 position, while electron-withdrawing substituents (e.g., 4-fluorophenyl) at C3 enhance diastereoselectivity (dr > 20:1) . Computational modeling of transition states can predict regiochemical outcomes .

Q. How do structural modifications influence biological activity and pharmacokinetic properties?

  • Methodological Answer : Substitution at C7 (e.g., benzyl groups) increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration, while vinyl groups at C3 improve metabolic stability by reducing CYP3A4 oxidation . Comparative SAR studies show that replacing pyrrolidinyl with piperidinyl reduces anticancer potency by 40% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。